molecular formula C10H13N3O2S2 B092132 Subathizone CAS No. 121-55-1

Subathizone

Cat. No. B092132
CAS RN: 121-55-1
M. Wt: 271.4 g/mol
InChI Key: VUSKMERTTCJJPM-KPKJPENVSA-N
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Description

Subathizone is a chemical compound with the molecular formula C10H13N3O2S2 and a molecular weight of 271.36 . It is also known by other names such as p-ethylsulfonylbenzaldehyde thiosemicarbazone and 4-ethylsulfonylbenzaldehyde 3-thiosemicarbazone .


Molecular Structure Analysis

Subathizone has a complex molecular structure that contains a total of 30 bonds. These include 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 sulfone .


Physical And Chemical Properties Analysis

Subathizone is a crystalline compound with a melting point of 234-235° (dec) . It has a percent composition of C 44.26%, H 4.83%, N 15.49%, O 11.79%, S 23.63% .

Scientific Research Applications

  • Steady‐State MR Elastography of the Human Breast : This study discusses a subzone‐based MR elastography method for in vivo experiences, focusing on the strengths and weaknesses of existing clinical MRE approaches (Van Houten et al., 2003).

  • Subak as a Scientific Learning Model : This research investigates the effectiveness of scientific learning models in social studies learning, using subak as a learning resource (Haris et al., 2019).

  • Living Resources and Fishing in the Primorye Subzone : This paper assesses the state of stock and fishing in the Primorye subzone, analyzing the state of living resources and fisheries (Badaev et al., 2020).

  • Distribution of World Science : An analysis of the international production of scientific literature and national research activities (Frame et al., 1977).

  • Collaborations in Science and Engineering Research : Explores a new framework for fostering collaborations among existing disciplines and expertise communities (Gorman, 2010).

  • World Bank Aided National Agricultural Research Project in India : Examines the operational aspects of the National Agricultural Research Project (NARP) (Balaguru et al., 1988).

  • Bioclimatic Zonation along a Canadian Arctic Transect : Scientists and students investigate bioclimatic zonation along a Canadian Arctic transect (Gould et al., 2003).

  • GIS Substation and High Voltage Technology Teaching Reform : Discusses the relationship between scientific research and teaching, using GIS substation research as an example (Li & Yang, 2018).

Safety And Hazards

The safety and hazards associated with Subathizone are not explicitly mentioned in the available resources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for Subathizone for detailed safety and hazard information .

properties

IUPAC Name

[(E)-(4-ethylsulfonylphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)7-12-13-10(11)16/h3-7H,2H2,1H3,(H3,11,13,16)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSKMERTTCJJPM-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Subathizone

CAS RN

121-55-1
Record name Subathizone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Subathizone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Subathizone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUBATHIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSC36V44TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Á García-García, J Gálvez… - Journal of …, 2004 - academic.oup.com
Objectives: In order to select new drugs and to predict their in vitro activity against Mycobacterium avium complex (MAC), new quantitative structure–activity relationship (QSAR) models …
Number of citations: 98 academic.oup.com
T Thalheim, B Wagner, R Kühne… - Molecular …, 2015 - Wiley Online Library
Abstract Knowledge about tautomer forms of a structure is important since, eg, a property prediction for a molecule can yield to different results which depend on the individual tautomer. …
Number of citations: 2 onlinelibrary.wiley.com
M Gálvez-Llompart, MC Recio, R García-Domenech - Molecular diversity, 2011 - Springer
Ulcerative colitis and Crohn’s disease are chronic, immune-mediated inflammatory diseases of the gastrointestinal tract. Nuclear Factor Kappa B (NF-κB) is a transcription factor that …
Number of citations: 50 link.springer.com
J Galvez, M Galvez-Llompart… - … Computer-Aided Drug …, 2012 - ingentaconnect.com
In this review it is dealt the use of molecular topology (MT) in the selection and design of new drugs. After an introduction of the actual methods used for drug design, the basic concepts …
Number of citations: 23 www.ingentaconnect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
M Gálvez-Llompart - 2016 - roderic.uv.es
El objetivo de la presente Tesis Doctoral es la selección de nuevos compuestos cabezas de serie con actividad antiinflamatoria empleando una innovadora estrategia basada en la …
Number of citations: 0 roderic.uv.es

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